![molecular formula C31H32N2O8S2 B568472 Sulforhodamine 101 hydrate CAS No. 123333-78-8](/img/structure/B568472.png)
Sulforhodamine 101 hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulforhodamine 101 hydrate typically involves the sulfonation of rhodamine 101.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine 101 hydrate primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. These reactions can modify the dye’s properties or conjugate it with other molecules for specific applications .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation or reduction under specific conditions, altering its fluorescent properties.
Major Products: The major products of these reactions are typically modified versions of this compound, with altered solubility, fluorescence, or binding properties .
Scientific Research Applications
Neuroscience Research
1.1 Astrocyte Labeling
SR101 is widely recognized as a preferential marker for astrocytes in both in vitro and in vivo studies. It is commonly used in two-photon microscopy to visualize astrocytic structures and dynamics. The dye's ability to permeate cell membranes allows it to label astrocytes effectively when applied topically to the cortex.
- Key Findings:
1.2 Monitoring Neuronal Activity
In addition to labeling astrocytes, SR101 has been utilized to study neuronal activity. Research indicates that SR101 can affect excitatory neuronal signaling, making it useful for investigating synaptic mechanisms.
- Case Study:
Imaging Techniques
2.1 Fluorescent Microscopy
SR101 is extensively used in fluorescent microscopy due to its high quantum yield and stability. Its red fluorescence allows for easy differentiation from other fluorescent markers.
- Applications:
2.2 In Vivo Imaging
The dye's properties make it suitable for in vivo imaging studies where dynamic processes need to be observed over time.
- Data Table: In Vivo Imaging Applications
Application Area | Description | Key Findings |
---|---|---|
Astrocyte Dynamics | Real-time observation of astrocytic behavior | Rapid labeling and visualization |
Neuronal Excitability | Monitoring effects on neuronal signaling | Induction of seizure-like activity |
Drug Delivery Systems
Recent studies have explored the use of SR101 in drug delivery systems, particularly involving mesoporous materials that can encapsulate the dye along with therapeutic agents.
- Research Findings:
Toxicological Studies
SR101 has been employed in toxicological assessments to evaluate the effects of various substances on cellular integrity and function.
Mechanism of Action
Sulforhodamine 101 hydrate exerts its effects through its fluorescent properties. When excited by light at a specific wavelength (586 nm), it emits light at a longer wavelength (605 nm), allowing for visualization of cellular structures and processes . The dye selectively binds to certain cellular components, such as astrocytes in the brain, making it a valuable tool in neuroscience research .
Comparison with Similar Compounds
Texas Red: Another red fluorescent dye with similar excitation and emission properties.
Rhodamine B: A widely used fluorescent dye with different solubility and binding characteristics.
Uniqueness: Sulforhodamine 101 hydrate is unique due to its high water solubility and selective binding to astrocytes, making it particularly valuable in neuroscience research . Its ability to undergo various chemical modifications also enhances its versatility in different applications .
Biological Activity
Sulforhodamine 101 hydrate (SR101) is a synthetic fluorescent dye that has gained significant attention in biological research, particularly for its role as a marker for astrocytes and its effects on neuronal activity. This article explores the biological activity of SR101, focusing on its mechanisms of action, pharmacokinetics, and implications in various neurological studies.
Overview of this compound
Sulforhodamine 101 is a sulfonated rhodamine dye commonly used in fluorescence microscopy to label astrocytes due to its selective uptake by these cells. It has been utilized extensively in studies involving neurodegenerative diseases and neuronal excitability.
Astrocytic Labeling and Neuronal Excitability
- Astrocyte Marker : SR101 preferentially labels astrocytes in brain tissue, allowing researchers to visualize these glial cells in live imaging studies. It has been shown that the dye accumulates in astrocytes due to their specific membrane transport mechanisms .
- Effects on Neuronal Activity : Research indicates that SR101 can influence neuronal excitability. For instance, perfusion of hippocampal slices with SR101 (1 µM) led to long-term potentiation of intrinsic neuronal excitability (LTP-IE), characterized by a decrease in action potential threshold and an increase in evoked excitatory postsynaptic currents (eEPSCs) in CA1 pyramidal neurons . This suggests that SR101 not only labels astrocytes but also modulates neuronal activity.
Pharmacokinetics
Biodistribution studies reveal that SR101 exhibits specific uptake patterns in various tissues. For example, a study using a radiolabeled version of the dye demonstrated significant accumulation in the liver and gut within minutes post-injection, indicating rapid distribution and clearance dynamics .
Time Post-Injection | Liver Uptake (%ID) | Gut Uptake (%ID) |
---|---|---|
14 min | 61.7 ± 2.4 | 85.3 ± 7.1 |
30 min | - | - |
110 min | - | - |
Neurodegenerative Disease Models
SR101 has been employed in various models to study neurodegenerative diseases:
- Alzheimer's Disease : In models of Alzheimer's disease, SR101 has been used to visualize reactive astrocytes, providing insights into their role in disease progression .
- Seizure Activity : A study reported that topical application of SR101 at higher concentrations (100 µM) induced seizure-like local field potential (LFP) activity within minutes, highlighting its potential effects on neuronal circuits .
Cellular Studies
In cellular assays, SR101 has been shown to affect intracellular signaling pathways:
- Long-Term Potentiation : Studies have demonstrated that SR101 enhances synaptic efficacy through mechanisms involving calcium signaling and neurotransmitter release, which are critical for learning and memory processes .
Safety and Toxicity Considerations
While SR101 is widely used as a research tool, its effects on cellular health must be considered. Some studies indicate that high concentrations can lead to abnormal neuronal firing patterns and potential cytotoxicity . Therefore, careful titration and concentration management are essential when employing this compound in experimental settings.
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOOLXVXSTXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924466 | |
Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-78-8 | |
Record name | Sulforhodamine 101 hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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